methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate
Description
Methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2-oxo-2H-pyran core substituted with a methyl ester group at position 5, a 4-methoxybenzoylamino moiety at position 3, and a methyl group at position 4. Its molecular formula is C₁₇H₁₇NO₆, with a calculated molecular weight of 335.33 g/mol.
Synthesis of such pyran derivatives typically involves condensation reactions under reflux conditions, as exemplified in , where malononitrile or ethyl cyanoacetate is used to introduce cyano or ester functionalities .
Properties
IUPAC Name |
methyl 5-[(4-methoxybenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-9-12(15(19)22-3)8-13(16(20)23-9)17-14(18)10-4-6-11(21-2)7-5-10/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLHLFCUXMTKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS: 338405-00-8) is a synthetic compound that belongs to the class of pyran derivatives. Its unique structure incorporates a methoxybenzoyl amino group, which may contribute to its biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15NO6
- Molecular Weight : 317.29 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 531.2 ± 50.0 °C (predicted)
- pKa : 9.83 ± 0.20 (predicted)
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- It may also inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways.
-
Case Studies :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Another investigation highlighted its effectiveness against colon adenocarcinoma cells, where it significantly reduced cell migration and invasion capabilities .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.
- Testing Against Bacteria :
- The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.
- The minimum inhibitory concentration (MIC) values were recorded, indicating effective antibacterial activity.
Anti-inflammatory Properties
Emerging research indicates that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Inflammatory Markers :
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research has identified methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate as a promising anticancer agent.
Case Studies
- Breast Cancer : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, indicating significant anticancer activity with an IC50 value lower than standard chemotherapeutics.
- Colon Adenocarcinoma : Another investigation revealed that the compound significantly reduced cell migration and invasion capabilities in colon adenocarcinoma cells, highlighting its potential as an effective therapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses notable antimicrobial properties.
Testing Against Bacteria
The compound has been evaluated against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Agar diffusion assays showed significant inhibition zones.
- Minimum Inhibitory Concentration (MIC) : Effective antibacterial activity was recorded, suggesting potential use in treating bacterial infections.
Anti-inflammatory Properties
Emerging research indicates that this compound may also exhibit anti-inflammatory effects, which could be beneficial for conditions characterized by chronic inflammation.
Inflammatory Markers
Studies are ongoing to evaluate the impact of this compound on various inflammatory markers, with preliminary results indicating a reduction in pro-inflammatory cytokines.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The 4-methoxybenzoyl group in the target compound distinguishes it from analogs like ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-32-4, ), which features a 4-methylbenzoyl substituent. Key differences include:
- Electronic Effects : The methoxy group (–OCH₃) is electron-donating via resonance, while the methyl group (–CH₃) is weakly electron-donating via induction. This may alter the compound’s dipole moment and interaction with biological targets.
- Molecular Weight : The target compound (335.33 g/mol) is lighter than the ethyl ester analog (377.4 g/mol) due to the smaller methyl ester group .
Ester Group Modifications
The methyl ester at position 5 in the target compound contrasts with the ethyl ester in ’s analog. This difference affects:
- Synthetic Flexibility : Ethyl esters are often used as protecting groups in organic synthesis, whereas methyl esters may require harsher conditions for hydrolysis.
Substituents at Position 6
The target compound’s methyl group at position 6 differs from the phenyl group in ’s analog. The phenyl group introduces steric bulk and aromaticity, which could hinder rotational freedom or enhance π-π stacking interactions in crystalline states.
Comparison with Cyano-Substituted Pyran Derivatives
describes pyran derivatives with cyano groups (e.g., compound 11a: 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile). These compounds exhibit:
- Higher Polarity: Cyano groups increase dipole moments, improving solubility in polar solvents.
- Distinct Reactivity: Cyano substituents may participate in cycloaddition reactions, unlike ester or benzoyl groups .
Data Table: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
